Comparative Enzyme Inhibition Profile: 2-Amino-1-(thiazol-4-yl)ethanol vs. Aryl-Substituted 2-Aminothiazoles
In a comprehensive in vitro study, 2-amino-1-(thiazol-4-yl)ethanol was evaluated alongside a panel of 2-aminothiazole derivatives for inhibition of human carbonic anhydrase I and II (hCA I, hCA II), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). The compound showed weak inhibition of hCA I (Ki > 100 µM) and negligible activity against hCA II, AChE, and BChE (Ki > 100 µM) [1]. In stark contrast, the aryl-substituted analog 2-amino-4-(4-bromophenyl)thiazole exhibited potent nanomolar inhibition across all four enzymes: hCA II Ki = 0.124 µM, AChE Ki = 0.129 µM, BChE Ki = 0.083 µM, and hCA I Ki = 0.032 µM [1]. This differential activity demonstrates that the ethanolamino side chain of the target compound does not engage the active sites of these metalloenzymes and cholinesterases as effectively as the planar, hydrophobic bromophenyl group.
| Evidence Dimension | Enzyme Inhibition (Ki) |
|---|---|
| Target Compound Data | hCA I: >100 µM; hCA II: >100 µM; AChE: >100 µM; BChE: >100 µM |
| Comparator Or Baseline | 2-amino-4-(4-bromophenyl)thiazole: hCA I Ki = 0.032 µM; hCA II Ki = 0.124 µM; AChE Ki = 0.129 µM; BChE Ki = 0.083 µM |
| Quantified Difference | >1000-fold lower potency for target compound across all four enzymes |
| Conditions | In vitro enzyme inhibition assays; hCA I/II measured via esterase activity; AChE/BChE measured using acetylthiocholine iodide substrate |
Why This Matters
This data directs users away from using this compound as a direct inhibitor of these specific enzyme targets, preventing wasted resources and guiding selection toward more appropriate applications, such as a synthetic intermediate or a scaffold for alternative target classes.
- [1] Korkmaz, I. N. 2-Amino thiazole derivatives as inhibitors of some metabolic enzymes: An in vitro and in silico study. Biotechnol. Appl. Biochem. 2023, 70(2), 659-669. View Source
